![molecular formula C11H21NO B1491043 4-(エトキシメチル)-2-アザスピロ[4.4]ノナン CAS No. 2090268-27-0](/img/structure/B1491043.png)

4-(エトキシメチル)-2-アザスピロ[4.4]ノナン

説明

“4-(Ethoxymethyl)-2-azaspiro[4.4]nonane” is a complex organic compound. It’s a derivative of spiro[4.4]nonane , a class of compounds that have been studied for their various biological activities .

Synthesis Analysis

The synthesis of spiro[4.4]nonane derivatives has been reported in the literature . Efficient methods have been developed for the synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives, which are structurally similar to "4-(Ethoxymethyl)-2-azaspiro[4.4]nonane" .科学的研究の応用

熱物理的性質の研究

4-(エトキシメチル)-2-アザスピロ[4.4]ノナンと構造的に関連するスピロ[4.4]ノナン化合物は、その熱物理的性質について厳密に評価されています . これらの性質は、材料科学および工学において重要な、さまざまな温度および圧力下での材料の挙動を理解するために不可欠です。

アルカリ性アニオン交換膜

スピロ環状四級アンモニウムカチオンは、スピロ[4.4]ノナンの誘導体を含み、アルカリ性アニオン交換膜(AEM)の開発に有望な結果を示しています . これらのAEMは、燃料電池やその他の電気化学デバイスなどの用途に不可欠です。

エナンチオ選択的合成

エトキシメチル基を持つものを含む、スピロ[4.4]ノナン誘導体のエナンチオ選択的合成は、リパーゼ触媒反応によって達成できます . このプロセスは、医薬品に使用されるキラル化合物の製造において重要です。

医薬品化学

薬理学では、薬物の自律神経系(ANS)への影響を理解することが重要です。 4-(エトキシメチル)-2-アザスピロ[4.4]ノナンのANS薬剤における特定の用途は詳しく記載されていませんが、関連化合物の研究は、新しい薬剤の開発に関する洞察を提供します .

生化学的用途

この化合物は、生化学、特に関連するスピロ[4.4]ノナン誘導体のキネティック分解において潜在的な用途があります。 このプロセスは、エナンチオマーの分離と軸性キラリティの研究にとって重要です .

環境工学

4-(エトキシメチル)-2-アザスピロ[4.4]ノナンの環境科学における直接的な用途は明示的に言及されていませんが、ナノ材料とその環境への影響に関する研究は、発展途上の分野です。 この化合物の誘導体は、環境修復技術における潜在的な用途について調べることができます .

作用機序

Spirocyclic Compounds

Spirocyclic compounds are a class of organic compounds that feature a spirocyclic structure, which consists of two or more rings connected through a single common atom, forming a structure reminiscent of a figure-eight or an infinity symbol. This unique structure imparts spirocyclic compounds with interesting chemical and physical properties, making them valuable in various fields such as pharmaceuticals and materials science .

Synthesis and Stability

Spirocyclic quaternary ammonium cations, including 5-azoniaspiro [4.4]nonane, have been synthesized as small molecule model compounds and investigated in terms of their chemical stability in alkaline media at elevated temperatures . Compared with nonspirocyclic quaternary ammonium cations, spirocyclic quaternary ammonium cations possessed higher alkaline stability, which correlates with their higher energy barrier value associated with a transition state .

Applications

Spirocyclic compounds have been found to have a broad spectrum of biological activity. For example, natural spiroketals display antibiotic, anti-anaphylactic, anti-inflammatory, and antispasmodic activity . They are also used as catalysts in the manufacture of polymers .

生化学分析

Biochemical Properties

4-(Ethoxymethyl)-2-azaspiro[4.4]nonane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved . Additionally, 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane may bind to certain receptor proteins, modulating their signaling pathways and downstream effects .

Cellular Effects

The effects of 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane has been observed to modulate the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular signaling cascades . These changes can affect processes such as cell proliferation, differentiation, and apoptosis. Furthermore, 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. For instance, 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, this compound can activate or inhibit receptor proteins by binding to their ligand-binding domains, thereby modulating their signaling activity . These interactions can lead to changes in gene expression, enzyme activity, and other cellular processes.

Temporal Effects in Laboratory Settings

The effects of 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane can vary over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane is relatively stable under physiological conditions, with minimal degradation over extended periods . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as alterations in gene expression and enzyme activity . These long-term effects are particularly relevant in in vitro and in vivo studies, where the sustained presence of 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane can impact experimental outcomes.

Dosage Effects in Animal Models

The effects of 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to significant physiological changes. For example, low doses of 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane have been shown to modulate enzyme activity and gene expression without causing toxicity . In contrast, high doses of this compound can result in toxic effects, such as liver damage and oxidative stress . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies involving 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane.

Metabolic Pathways

4-(Ethoxymethyl)-2-azaspiro[4.4]nonane is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conversion to more hydrophilic metabolites . These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, leading to their excretion from the body . The involvement of 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane in these metabolic pathways can influence metabolic flux and the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cell, 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane can interact with intracellular binding proteins, which facilitate its distribution to specific cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function.

Subcellular Localization

The subcellular localization of 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane is an important determinant of its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production . The subcellular localization of 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane is therefore a key factor in determining its biological effects.

特性

IUPAC Name |

4-(ethoxymethyl)-2-azaspiro[4.4]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-2-13-8-10-7-12-9-11(10)5-3-4-6-11/h10,12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRJMCIEINUFGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CNCC12CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

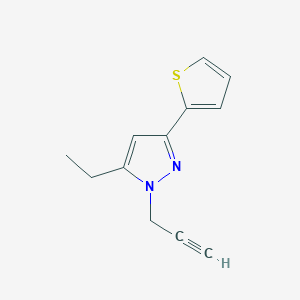

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

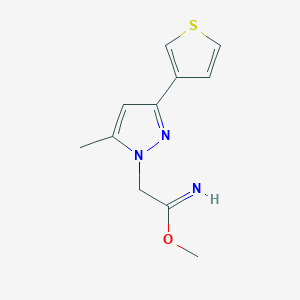

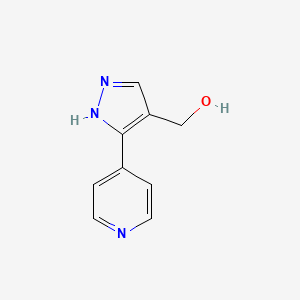

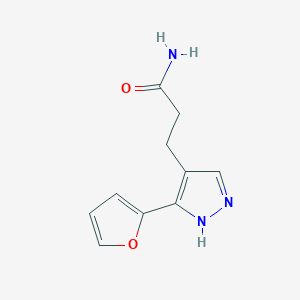

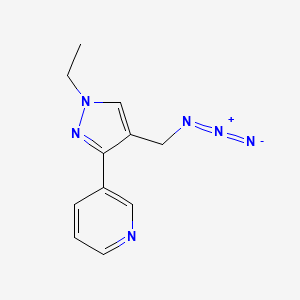

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。